molecular formula C11H12F2O B13949978 1-(4,5-Difluoro-2-Methylphenyl)-1-Butanone

1-(4,5-Difluoro-2-Methylphenyl)-1-Butanone

Katalognummer: B13949978
Molekulargewicht: 198.21 g/mol
InChI-Schlüssel: ISZTWULBXCOOQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,5-Difluoro-2-Methylphenyl)-1-Butanone is an organic compound characterized by the presence of difluoro and methyl groups attached to a phenyl ring, along with a butanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Difluoro-2-Methylphenyl)-1-Butanone typically involves the reaction of 4,5-difluoro-2-methylbenzene with butanone under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product suitable for commercial use.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4,5-Difluoro-2-Methylphenyl)-1-Butanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups to the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and catalysts such as iron (Fe) or aluminum chloride (AlCl3) are employed.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted phenyl compounds.

Wissenschaftliche Forschungsanwendungen

1-(4,5-Difluoro-2-Methylphenyl)-1-Butanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4,5-Difluoro-2-Methylphenyl)-1-Butanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-(4,5-Difluoro-2-Methylphenyl)-2-Fluoroethanone
  • (4,5-Difluoro-2-Methylphenyl)boronic acid
  • 5-[(4,5-Difluoro-2-Methylphenyl)ethynyl]indane

Uniqueness: 1-(4,5-Difluoro-2-Methylphenyl)-1-Butanone is unique due to its specific structural features, such as the presence of both difluoro and methyl groups on the phenyl ring, along with the butanone moiety. These structural characteristics confer distinct chemical properties and reactivity, making it valuable for various applications.

Eigenschaften

Molekularformel

C11H12F2O

Molekulargewicht

198.21 g/mol

IUPAC-Name

1-(4,5-difluoro-2-methylphenyl)butan-1-one

InChI

InChI=1S/C11H12F2O/c1-3-4-11(14)8-6-10(13)9(12)5-7(8)2/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

ISZTWULBXCOOQJ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)C1=CC(=C(C=C1C)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.